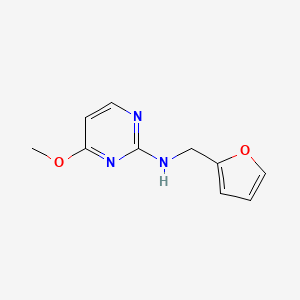
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile is a compound that features a thiazole ring, which is a versatile and significant moiety in the field of chemistry. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity
Méthodes De Préparation
The synthesis of 3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile involves several steps. One common method includes the reaction of 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives with sodium acetate in glacial acetic acid. This reaction is followed by the addition of appropriate benzaldehyde derivatives to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This interaction can lead to various physiological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
3-((((4-Methylthiazol-2-yl)methyl)amino)methyl)benzonitrile can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its specific structure and the presence of the benzonitrile group, which can influence its reactivity and biological activity compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C13H13N3S |
|---|---|
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
3-[[(4-methyl-1,3-thiazol-2-yl)methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C13H13N3S/c1-10-9-17-13(16-10)8-15-7-12-4-2-3-11(5-12)6-14/h2-5,9,15H,7-8H2,1H3 |
Clé InChI |
KMVIDLFTFCQKIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)CNCC2=CC(=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)







